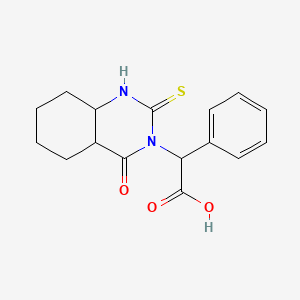

2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetic acid

Description

2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetic acid is a heterocyclic compound combining a tetrahydroquinazolinone core with a sulfanylidene (C=S) group and a phenylacetic acid moiety.

Propriétés

IUPAC Name |

2-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-14-11-8-4-5-9-12(11)17-16(22)18(14)13(15(20)21)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2,(H,17,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKKWSDKKTVHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C(=S)N2)C(C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three categories of analogs: simple phenylacetic acid derivatives, tetrahydroquinazolinone-containing molecules, and sulfur-containing heterocycles. Key comparisons are summarized in Table 1, followed by detailed analysis.

Table 1: Structural and Functional Comparison with Analogous Compounds

Comparison with Simple Phenylacetic Acid Derivatives

- 2-Phenylacetic acid (C₈H₈O₂) shares the phenylacetic acid backbone but lacks the tetrahydroquinazolinone and sulfanylidene groups. Its smaller size and simpler structure result in higher solubility in aqueous media but lower target specificity. It is known for antimicrobial and plant growth-regulating properties .

- Benzeneacetamide (C₈H₉NO) replaces the carboxylic acid with an amide group, reducing acidity and hydrogen-bonding capacity. This modification diminishes bioactivity, highlighting the importance of the carboxylic acid moiety in target binding .

Comparison with Tetrahydroquinazolinone Analogs

- The tetrahydroquinazolinone core in the target compound is structurally distinct from the beta-lactam ring in ’s compound (C₃₂H₃₄N₄O₇S). While both systems are bicyclic, the beta-lactam’s strained four-membered ring is critical for antibiotic activity (e.g., penicillin), whereas the tetrahydroquinazolinone’s six-membered ring may favor stability and diverse binding modes .

Comparison with Sulfur-Containing Heterocycles

- The sulfanylidene (C=S) group in the target compound contrasts with the thiazolidine rings in ’s molecules. Conversely, thiazolidines in contribute to conformational rigidity in beta-lactam antibiotics .

Hypothetical Pharmacological and Physicochemical Properties

- The target compound’s molecular weight (314.36 g/mol) and logP (estimated ~2.5) suggest moderate lipophilicity, favoring membrane permeability compared to simpler phenylacetic acids.

- This feature is absent in 2-phenylacetic acid and benzeneacetamide .

Research Findings and Gaps

- Structural Insights : The compound’s crystallographic data could be determined using SHELX-based refinement, a standard for small-molecule analysis .

- Biological Activity : While highlights antimicrobial roles for phenylacetic acid derivatives, the target compound’s complex structure may broaden its spectrum or potency. However, empirical data are lacking in the provided evidence.

- Synthetic Challenges: The tetrahydroquinazolinone-sulfanylidene system likely requires multi-step synthesis, contrasting with the simpler preparation of 2-phenylacetic acid .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(4-Oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-2-phenylacetic acid, and how are they confirmed experimentally?

- Answer : The compound contains a tetrahydroquinazolinone core with a sulfanylidene substituent and a phenylacetic acid side chain. Structural confirmation typically involves:

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks (e.g., phenyl protons at δ ~7.2–7.5 ppm, carbonyl carbons at δ ~170–180 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C₁₆H₁₂N₂O₃S) and fragmentation patterns .

- X-ray crystallography : Programs like SHELXL refine crystal structures to resolve bond lengths and angles .

Q. What synthetic routes are commonly used to prepare this compound, and how are intermediates purified?

- Answer : Synthesis involves multi-step reactions:

- Step 1 : Condensation of 4-fluorophenyl acetic acid with amines to form the quinazolinone core .

- Step 2 : Thiolation via sulfurizing agents (e.g., Lawesson’s reagent) to introduce the sulfanylidene group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Reaction progress is monitored via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfanylidene group incorporation, and what are common pitfalls?

- Answer : Optimization strategies include:

- Temperature control : Reactions at 60–80°C prevent side product formation (e.g., over-oxidation) .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity .

- Pitfalls : Moisture sensitivity of sulfurizing agents requires anhydrous conditions. Contradictions in yield reports may arise from varying solvent purity or stoichiometric ratios, necessitating validation via -NMR .

Q. What pharmacological assays are suitable for evaluating its anticancer potential, and how are data discrepancies resolved?

- Answer :

- In vitro assays :

- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MDA-MB-231) with IC₅₀ calculations .

- Enzyme inhibition : TACE (TNF-α converting enzyme) activity assays quantify target engagement .

- Data contradictions : Variability in IC₅₀ values across studies may stem from differences in cell culture conditions or compound purity. Cross-validation via HPLC purity checks (>95%) and dose-response curve replication is critical .

Q. How does the compound’s stereochemistry influence its bioactivity, and what computational methods validate this?

- Answer :

- Stereochemical impact : The phenylacetic acid side chain’s conformation affects binding to biological targets (e.g., kinase active sites).

- Computational validation :

- Molecular docking : Software like AutoDock Vina predicts binding modes using crystallographic data (PDB IDs: 31F, 32F) .

- Density Functional Theory (DFT) : Calculates energy-minimized conformers and electronic properties (e.g., HOMO-LUMO gaps) .

Methodological Challenges & Data Analysis

Q. How can researchers resolve contradictions in reported biological activities for structurally similar quinazolinone derivatives?

- Answer :

- Comparative studies : Test the compound alongside analogs (e.g., 4-fluorophenyl or chlorophenyl variants) under standardized conditions .

- Meta-analysis : Aggregate data from PubChem and crystallographic databases to identify trends in substituent effects .

- Statistical validation : Use ANOVA to assess significance of activity differences across studies .

Q. What advanced spectroscopic techniques are recommended for characterizing tautomeric forms of the sulfanylidene group?

- Answer :

- Variable-temperature NMR : Detects tautomeric equilibria (e.g., thione ⇌ thiol) by observing peak splitting at low temperatures .

- IR spectroscopy : Identifies S-H stretches (~2550 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- X-ray photoelectron spectroscopy (XPS) : Resolves sulfur oxidation states (e.g., S⁰ vs. S²⁻) .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

- Answer :

- Buffer compatibility : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation via HPLC at 0, 24, and 48 hours .

- Light sensitivity : Conduct parallel experiments in amber vials to assess photodegradation .

- Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., phenylacetic acid derivatives) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.